molecular formula C16H14N2O2 B13384494 N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline CAS No. 62197-66-4

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline

Cat. No.: B13384494
CAS No.: 62197-66-4
M. Wt: 266.29 g/mol
InChI Key: CQQSKZMFQUVGDJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound that features a dimethylamino group and a nitrophenyl group connected via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodo-N,N-dimethylaniline and 4-ethynyl-nitrobenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of N,N-dimethyl-4-[(4-aminophenyl)ethynyl]aniline.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is primarily related to its electronic properties. The compound exhibits significant intramolecular charge transfer due to the electron-donating dimethylamino group and the electron-withdrawing nitrophenyl group. This charge transfer can influence the compound’s optical and electronic properties, making it useful in nonlinear optics and other applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • 4-Ethynyl-N,N-dimethylaniline
  • Dimethyl 4-nitrophenyl phosphate

Uniqueness

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is unique due to its ethynyl linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic conjugation and makes it particularly suitable for applications in materials science and organic electronics .

Properties

CAS No.

62197-66-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline

InChI

InChI=1S/C16H14N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h5-12H,1-2H3

InChI Key

CQQSKZMFQUVGDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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